Dipalmitoylphosphatidylserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liposome Formation

DPPS plays a crucial role in creating liposomes, microscopic spheres formed by a phospholipid bilayer similar to cell membranes. These liposomes serve as versatile tools in various research areas, including:

- Drug Delivery Systems: Liposomes can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific cells or tissues .

- Vaccine Development: Liposomes can be used as adjuvants, enhancing the immune response to vaccines by mimicking the structure of pathogens .

- Membrane Mimetics: Liposomes can be employed to model cellular membranes in studies on membrane-associated processes like protein-lipid interactions and membrane fluidity .

DPPS, along with other phospholipids, is a crucial component in forming stable and well-defined liposomes with desired properties, making them suitable for various research applications.

Model Membranes

DPPS can be used to create model membranes, simplified systems mimicking the structure and function of natural cellular membranes. These model membranes serve as valuable tools for studying:

- Membrane Protein Function: By incorporating specific membrane proteins into DPPS-based membranes, researchers can investigate their activity, interaction with other molecules, and response to external stimuli .

- Membrane Biophysics: DPPS membranes allow researchers to study fundamental biophysical properties of membranes, such as fluidity, permeability, and phase transitions, which are crucial for understanding cellular processes .

Due to its well-defined properties and ease of manipulation, DPPS is a preferred choice for creating model membranes that offer valuable insights into membrane structure and function.

Other Research Applications

Beyond liposome formation and model membranes, DPPS finds applications in other areas of scientific research:

- Studying the Role of Phosphatidylserine: As a specific type of phospholipid, DPPS can be used to investigate the role of phosphatidylserine in various cellular processes, such as signal transduction, apoptosis (programmed cell death), and membrane curvature regulation .

- Nanoparticle Design: DPPS can be incorporated into the design of nanoparticles for various purposes, including drug delivery, imaging, and biosensing .

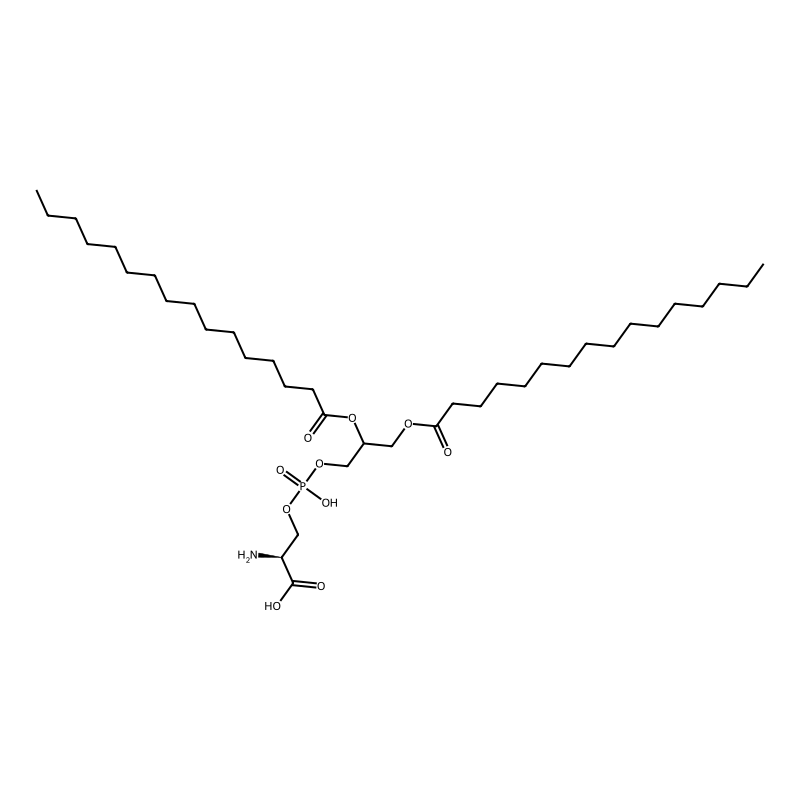

Dipalmitoylphosphatidylserine is a phospholipid composed of two palmitic acid chains, a serine head group, and a phosphate group. Its chemical formula is C₃₈H₇₄NO₁₀P, and it is classified as a glycerophospholipid. This compound plays a crucial role in cellular membranes, particularly in the formation of lipid bilayers that are essential for membrane integrity and function. The presence of the negatively charged serine head group contributes to the unique properties of dipalmitoylphosphatidylserine, influencing membrane fluidity and protein interactions within the bilayer .

The mechanism of action of DPPS is still under investigation, but research suggests it plays a role in several cellular processes:

- Membrane Structure and Function: DPPS helps maintain the structure and fluidity of cell membranes, which is critical for various cellular functions like communication and transport [].

- Cellular Signaling: DPPS might be involved in cell signaling pathways by interacting with specific proteins in the cell membrane [].

- Neuroprotection: Some studies suggest DPPS may have neuroprotective properties, potentially protecting brain cells from damage [].

Dipalmitoylphosphatidylserine exhibits significant biological activity, particularly in cell signaling and membrane dynamics. It is involved in processes such as apoptosis (programmed cell death) by promoting the exposure of phosphatidylserine on the outer leaflet of the plasma membrane, which serves as an "eat me" signal for macrophages. This phospholipid also influences protein binding and membrane organization due to its negative charge, affecting ion binding and facilitating interactions with various proteins involved in cellular signaling pathways .

The synthesis of dipalmitoylphosphatidylserine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise assembly of the phospholipid from its constituent parts—palmitic acid, serine, and phosphate—using coupling agents.

- Enzymatic Synthesis: Phospholipase D can catalyze the conversion of dipalmitoylphosphatidylcholine to dipalmitoylphosphatidylserine by transferring the serine head group.

- Lipid Extraction: Isolation from biological sources such as brain tissue can also yield dipalmitoylphosphatidylserine, although this method may involve complex purification steps .

Dipalmitoylphosphatidylserine has various applications in both research and industry:

- Biotechnology: Used in liposome formulations for drug delivery systems due to its ability to encapsulate therapeutic agents.

- Nutraceuticals: Incorporated into dietary supplements aimed at improving cognitive function and memory.

- Cosmetics: Utilized in skin care products for its moisturizing properties and ability to enhance skin barrier function.

These applications leverage its unique properties as a phospholipid that interacts favorably with biological membranes .

Studies on dipalmitoylphosphatidylserine interactions have revealed important insights into its role in cellular processes:

- Membrane Interactions: Research indicates that dipalmitoylphosphatidylserine enhances membrane fusion events due to its unique phase behavior when mixed with other lipids.

- Protein Binding: The negatively charged head group facilitates binding with positively charged proteins, which can influence signaling pathways and cellular responses .

- Ion Binding: The presence of sodium ions has been shown to affect the structural properties of dipalmitoylphosphatidylserine-containing membranes, impacting their stability and function .

Dipalmitoylphosphatidylserine shares structural similarities with other phospholipids but has unique characteristics due to its specific fatty acid composition and serine head group. Here are some similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Dipalmitoylphosphatidylcholine | Glycerophospholipid with choline head group | Neutral charge; more common in cell membranes |

| Dioleoylphosphatidylserine | Contains oleic acid chains instead of palmitic acid | More fluid at physiological temperatures |

| Dimyristoylphosphatidylserine | Shorter myristic acid chains | Different phase behavior; less stable at high temps |

Dipalmitoylphosphatidylserine is distinguished by its saturated fatty acids, which contribute to a more rigid membrane structure compared to unsaturated variants like dioleoylphosphatidylserine. Its unique role in apoptosis signaling further sets it apart from other phospholipids .

Dipalmitoylphosphatidylserine (DPPS), a synthetic phospholipid with two saturated palmitoyl chains, belongs to the phosphatidylserine (PS) class of glycerophospholipids. The discovery of PS traces back to the early 20th century, when phosphatidylserine was first isolated from brain tissue as part of the "cephalin" fraction, later distinguished from phosphatidylethanolamine by Folch in 1942. DPPS emerged as a model compound for studying PS biochemistry due to its defined acyl chain composition, enabling precise investigations into membrane biophysics.

Within glycerophospholipids, DPPS is classified as a phosphatidyl-subclass, characterized by a glycerol backbone esterified with two fatty acids (palmitic acid in DPPS) and a phosphate-linked serine headgroup. Its structural homogeneity contrasts with naturally occurring PS, which typically contains mixed acyl chains. This uniformity makes DPPS invaluable for controlled experiments in membrane biology.

Molecular Significance in Phospholipid Research

DPPS serves as a cornerstone in phospholipid research due to:

- Charge properties: The serine headgroup confers a net negative charge at physiological pH, critical for interactions with cationic proteins like annexins.

- Phase behavior: With a phase transition temperature (Tm) of 54°C, DPPS forms stable gel-phase bilayers at room temperature, enabling studies of lipid packing and domain formation.

- Asymmetry modeling: As a component of asymmetric bilayers, DPPS mimics the inner leaflet composition of plasma membranes, facilitating apoptosis simulations.

These properties have made DPPS indispensable for elucidating membrane-protein interactions, as demonstrated in molecular dynamics studies of annexin A2 binding.

Structural Importance in Biological Membranes

The molecular architecture of DPPS (C38H74NO10P) features:

- sn-1 and sn-2 positions: Two palmitoyl chains (16:0) creating a 30.9 Å2 molecular area in gel phase

- sn-3 position: Phosphoserine headgroup with pKa ~2.6 (phosphate) and ~9.5 (amine), yielding zwitterionic behavior at pH 7.4

- Stereochemistry: Naturally occurring as 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine

This structure enables DPPS to:

Enzymatic Biosynthesis in Cellular Systems

The enzymatic biosynthesis of dipalmitoylphosphatidylserine in cellular systems involves sophisticated mechanisms that regulate both the specificity of fatty acid incorporation and the efficiency of head group exchange reactions. In mammalian cells, phosphatidylserine synthesis occurs in the endoplasmic reticulum through two primary enzymatic pathways mediated by phosphatidylserine synthase 1 and phosphatidylserine synthase 2 [1] [2].

Phosphatidylserine synthase 1 demonstrates broad substrate specificity, catalyzing base-exchange reactions using both phosphatidylcholine and phosphatidylethanolamine as substrates [1]. This enzyme shows particular preference for substrates containing stearic acid at the sn-1 position and docosahexaenoic acid at the sn-2 position, which contributes to the formation of specific molecular species including dipalmitoylphosphatidylserine when palmitic acid residues are present [2]. The enzyme operates optimally at physiological temperature (37°C) and requires calcium concentrations between 1-5 millimolar for maximum activity [1].

In contrast, phosphatidylserine synthase 2 exhibits more restrictive substrate specificity, primarily utilizing phosphatidylethanolamine as a substrate [2]. This enzyme demonstrates enhanced activity with substrates containing docosahexaenoic acid at the sn-2 position but shows no particular preference for specific fatty acids at the sn-1 position. The activity of phosphatidylserine synthase 2 is subject to product inhibition by phosphatidylserine, which provides a feedback mechanism for regulating synthesis rates [2].

Base-Exchange Reactions Mechanisms

Base-exchange reactions represent the primary mechanism for phosphatidylserine biosynthesis in mammalian cells, involving the calcium-dependent substitution of head groups in existing phospholipids [3] [4]. These reactions occur through a coordinated mechanism where free serine displaces the existing nitrogenous base from phospholipids, forming phosphatidylserine while releasing the original head group.

The base-exchange system operates through multiple enzymatic components with distinct calcium requirements and substrate specificities. Studies demonstrate that ethanolamine exchange activity consistently exceeds choline exchange activity in human leukocyte membranes, with both activities showing direct proportionality to calcium concentration and marked inhibition by magnesium [3]. This differential activity pattern suggests that the formation of dipalmitoylphosphatidylserine from different phospholipid precursors occurs at varying rates depending on the original head group.

The calcium-dependent nature of base-exchange reactions involves the formation of enzyme-calcium-substrate complexes that facilitate the nucleophilic attack by serine on the phosphodiester bond [5]. This mechanism requires optimal calcium concentrations between 5-15 millimolar, with higher concentrations potentially leading to enzyme inhibition through excessive metal binding [5]. The reaction proceeds through an ordered sequential mechanism where calcium binding precedes substrate binding, followed by serine incorporation and product release.

Temperature optimization studies reveal that base-exchange reactions exhibit maximum efficiency at temperatures between 35-45°C, with reaction rates declining significantly at temperatures exceeding 50°C due to enzyme denaturation [4]. The pH optimum ranges from 6.5 to 8.0, with narrow optimal ranges for specific enzyme systems reflecting the ionization states of both the enzyme active sites and the serine substrate [4].

| Enzyme System | Substrate Specificity | Calcium Requirement (mM) | Optimal pH | Temperature Optimum (°C) |

|---|---|---|---|---|

| Phosphatidylserine Synthase 1 (PSS1) | Phosphatidylcholine + Phosphatidylethanolamine | 1-5 | 7.5-8.0 | 37 |

| Phosphatidylserine Synthase 2 (PSS2) | Phosphatidylethanolamine (specific) | 1-5 | 7.5-8.0 | 37 |

| Serine Base Exchange Enzyme | Multiple phospholipids | 5-15 | 6.5-8.0 | 35-45 |

| Calcium-dependent exchange system | Phosphatidylcholine/Phosphatidylethanolamine | 1-10 | 7.0-7.5 | 37 |

Conversion from Phosphatidylcholine and Phosphatidylethanolamine

The conversion of phosphatidylcholine and phosphatidylethanolamine to dipalmitoylphosphatidylserine involves distinct pathways with different enzymatic requirements and tissue-specific expression patterns [6] [7]. These conversion pathways represent the major routes for phosphatidylserine formation in mammalian tissues and demonstrate significant differences in substrate specificity and regulatory mechanisms.

Phosphatidylcholine serves as a primary substrate for phosphatidylserine synthase 1, with conversion efficiency ranging from 60-80% under optimal conditions [6]. The conversion mechanism involves the displacement of choline by serine through a calcium-dependent base-exchange reaction. Research demonstrates that phospholipase D can catalyze this conversion with remarkable efficiency, achieving yields of 98.5% to 100% when using both L-serine and D-serine as substrates [8] [9].

Studies using Streptomyces-derived phospholipase D reveal superior catalytic activity compared to plant-derived enzymes, with Streptomyces phospholipase D displaying the highest transphosphatidylation to hydrolysis ratio [8] [9]. The reaction proceeds optimally at 30°C with serine concentrations up to 3.4 M, which represents the solubility limit of serine in buffer at pH 5.6 [8] [9]. Notably, increasing serine concentration shows no inhibitory effects, suggesting that substrate saturation does not limit the reaction efficiency.

Phosphatidylethanolamine conversion to phosphatidylserine occurs through both phosphatidylserine synthase 1 and phosphatidylserine synthase 2, with conversion efficiencies ranging from 70-90% [6] [10]. This pathway demonstrates particular importance in neuronal tissues where phosphatidylserine plays crucial roles in membrane function and signal transduction [10]. The conversion shows tissue-specific regulation, with brain tissues exhibiting enhanced conversion rates compared to peripheral tissues.

Pulse-chase experiments using radiolabeled serine provide evidence for significant turnover of phosphatidylserine to form phosphatidylethanolamine through the reverse pathway [11] [12] [7]. This bidirectional conversion creates a metabolic cycle where phosphatidylserine serves as both a product and precursor, with phosphatidylserine decarboxylase catalyzing the formation of phosphatidylethanolamine through decarboxylation [11] [12] [7]. The rate of phosphatidylethanolamine synthesis from phosphatidylserine reaches 1.76 nanomoles per hour per milligram of protein, sufficient to account for all phosphatidylethanolamine synthesis required for cell doubling [11] [12].

| Conversion Pathway | Enzyme Involved | Conversion Efficiency (%) | Tissue Distribution | Physiological Role |

|---|---|---|---|---|

| Phosphatidylcholine → Phosphatidylserine | PSS1 | 60-80 | Liver, brain | Membrane homeostasis |

| Phosphatidylethanolamine → Phosphatidylserine | PSS1/PSS2 | 70-90 | Brain, neurons | Neuronal function |

| Phosphatidylserine → Phosphatidylethanolamine | PS decarboxylase | 85-95 | Mitochondria | PE synthesis |

| Cyclic PS-PE conversion | PSS + PS decarboxylase | 40-60 | All tissues | Lipid recycling |

Chemical Synthesis Methodologies

Chemical synthesis methodologies for dipalmitoylphosphatidylserine production encompass both traditional organic chemistry approaches and modern enzymatic biotechnology methods. These approaches offer complementary advantages in terms of yield, specificity, and scalability for both research and industrial applications.

Laboratory Preparation Strategies

Laboratory preparation of dipalmitoylphosphatidylserine employs multiple synthetic strategies, each optimized for specific research requirements and scale considerations. Phospholipase D-mediated transphosphatidylation represents the most widely adopted enzymatic approach, offering high specificity and yield under controlled reaction conditions [13] [8] [14].

The phospholipase D-catalyzed synthesis utilizes a biphasic reaction system consisting of an aqueous phase containing the enzyme and serine, and an organic phase containing phosphatidylcholine substrate [8] [14]. This method achieves conversion yields ranging from 96-100% when using purified phospholipase D from Streptomyces species [8]. The reaction proceeds optimally at 30°C with reaction times between 8-24 hours, depending on enzyme concentration and substrate ratios [14].

Advanced preparation methods incorporate ultrasonic-assisted enzymatic synthesis, which significantly enhances reaction efficiency and reduces processing time [14]. This approach utilizes ultrasonic treatment to facilitate enzyme-substrate interactions while controlling multiple parameters including ultrasonic frequency, intensity, power, temperature, and enzyme activity [14]. The optimized ultrasonic-assisted method achieves conversion rates of 98% or higher with reaction times reduced to 2-4 hours [14].

Chemical synthesis via cytidine diphosphate-diacylglycerol derivatives provides an alternative route that bypasses enzymatic limitations [15]. This approach involves the condensation of cytidine diphosphate-dipalmitoylglycerol with L-serine under anhydrous conditions [15]. The method requires careful control of reaction conditions to prevent hydrolysis and side reactions, typically achieving yields of 70-85% over reaction periods of 12-48 hours [15].

Enzymatic base-exchange reactions utilizing cellular membrane fractions offer a more physiologically relevant synthesis approach [4] [16]. This method employs isolated membrane preparations containing endogenous base-exchange enzymes, achieving conversion efficiencies of 40-60% under optimized conditions [4]. The reaction requires calcium concentrations between 5-15 millimolar and proceeds optimally at pH 7.5 and 37°C [4].

| Synthesis Method | Substrate Requirements | Reaction Conditions | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Phospholipase D-mediated transphosphatidylation | Phosphatidylcholine + L-serine | pH 5.6, 30°C, biphasic system | 96-100 | 8-24 |

| Chemical synthesis via CDP-derivatives | CDP-diacylglycerol + L-serine | Anhydrous conditions, organic solvents | 70-85 | 12-48 |

| Enzymatic base-exchange reaction | Phospholipid + L-serine | pH 7.5, 37°C, membrane fraction | 40-60 | 2-6 |

| Ultrasonic-assisted enzymatic synthesis | Phospholipid + L-serine + calcium | pH 6.5-8.0, 35-50°C, ultrasound | 95-98 | 2-4 |

Purification and Analytical Verification Techniques

Purification and analytical verification of dipalmitoylphosphatidylserine require sophisticated chromatographic and spectroscopic methods capable of distinguishing between closely related phospholipid species. High-performance liquid chromatography represents the gold standard for both purification and analysis, offering superior resolution and quantitative accuracy [17] [18] [19].

Advanced high-performance liquid chromatography methods employ specialized stationary phases optimized for phospholipid separation. C30 stationary phases demonstrate superior performance for separating dipalmitoylphosphatidylserine from monounsaturated analogs, with detection limits reaching 5 picograms per microliter when coupled with mass spectrometric detection [17]. Temperature programming from 5°C to 75°C enhances separation efficiency by modulating the hydrophobic interactions between phospholipids and the stationary phase [17].

Mass spectrometry coupled with liquid chromatography provides definitive structural identification and quantification capabilities [18] [19]. Electrospray ionization in negative ion mode generates characteristic molecular ions and fragment patterns that enable unambiguous identification of dipalmitoylphosphatidylserine [18]. Single ion monitoring of molecular ions achieves detection limits of 0.1 micrograms per milliliter, with quantification ranges spanning three orders of magnitude [18].

Column chromatography using carboxymethyl-cellulose or silica gel provides effective purification for larger quantities of dipalmitoylphosphatidylserine [20] [21]. This approach employs stepwise elution with chloroform-methanol mixtures of increasing polarity, achieving overall yields of 40-50% depending on the scale of preparation [20] [21]. The method proves particularly useful for separating phosphatidylserine from phosphatidic acid byproducts generated during enzymatic synthesis [20] [21].

Enzymatic fluorometric assays offer high-throughput analysis capabilities with excellent specificity for phosphatidylserine [22] [23]. These methods utilize combinations of specific enzymes including lipase, serine dehydratase, and fluorogenic probes to achieve detection limits of 50 picomoles per well [22]. The assays demonstrate independence from fatty acid chain length and degree of unsaturation, making them suitable for analyzing diverse phosphatidylserine molecular species [23].

Purification processes for industrial-scale production incorporate multi-step extraction and precipitation procedures. A patented purification method utilizes extraction with water-hydrocarbon-alcohol mixtures, followed by acetone precipitation to remove hydrophilic impurities [24] [25]. This approach employs isopropanol as the polar organic solvent with volume ratios optimized to maximize product recovery while minimizing impurity retention [24] [25].

| Analytical Method | Detection Limit | Sample Type | Analysis Time (minutes) | Specificity |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 5 pg/μL | Biological extracts | 10-30 | High (molecular species) |

| Mass Spectrometry (LC-MS/MS) | 0.1 μg/mL | Purified lipids | 15-45 | Very high (exact mass) |

| Column Chromatography (Silica gel) | 1 mg | Crude mixtures | 60-120 | Moderate (class separation) |

| Thin-Layer Chromatography (TLC) | 10 μg | Lipid extracts | 30-60 | Moderate (class separation) |

| Enzymatic fluorometric assay | 50 pmol/well | Cell/tissue lysates | 150 | High (enzymatic) |